Ethyl 1,4-benzodioxan-2-carboxylate
Overview
Description
Ethyl 1,4-benzodioxan-2-carboxylate is an organic compound with the molecular formula C11H12O4. This compound is used as an intermediate in the synthesis of various pharmaceuticals, including presynaptic α2-adrenoreceptor antagonists and potential antidepressants .
Mechanism of Action
Target of Action
Ethyl 1,4-benzodioxan-2-carboxylate, also known as Ethyl 2,3-dihydrobenzo[1,4]dioxine-2-carboxylate, is primarily used as an intermediate in the synthesis of various organic compounds . It has been identified as a precursor in the preparation of presynaptic α2-adrenoreceptor antagonists and potential antidepressants . The α2-adrenoreceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release.
Mode of Action
It’s known that the compound is used as an intermediate in the synthesis of α2-adrenoreceptor antagonists . These antagonists work by blocking the α2-adrenoreceptor, thereby increasing the release of neurotransmitters and potentially exerting an antidepressant effect.
Biochemical Pathways
This compound is involved in the synthesis of aminoalkylbenzodioxins, which act as calcium antagonists . Calcium antagonists are a group of medications that disrupt the movement of calcium through calcium channels, which can influence the electrical conduction within the heart and the dilation of blood vessels.
Pharmacokinetics
It’s known that the compound has a molecular weight of 20821 , and its physical properties such as boiling point (88-95 °C/0.3 mmHg) and density (1.208 g/mL at 25 °C) have been documented . These properties could influence its pharmacokinetic behavior.
Result of Action
As an intermediate in the synthesis of α2-adrenoreceptor antagonists, it contributes to the potential antidepressant effects of these compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated environment and avoid contact with skin and eyes due to its potential irritant properties . Furthermore, the compound is flammable, which necessitates careful handling and storage .
Biochemical Analysis
Biochemical Properties
It is known to be used as an intermediate in the synthesis of presynaptic α2-adrenoreceptor antagonists and potential antidepressants
Cellular Effects
As an intermediate in the synthesis of α2-adrenoreceptor antagonists, it may indirectly influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of α2-adrenoreceptor antagonists
Preparation Methods
The preparation of Ethyl 1,4-benzodioxan-2-carboxylate typically involves multiple synthetic steps. One common method includes the reaction of p-toluenesulfonyl chloride with acid naphthalene anhydride to form an intermediate, which is then reacted with acetic anhydride to produce the target compound . Industrial production methods may involve similar multi-step processes, often optimized for higher yields and purity.
Chemical Reactions Analysis
Ethyl 1,4-benzodioxan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 1,4-benzodioxan-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: It is involved in the study of enzyme-catalyzed reactions and kinetic resolution processes.
Industry: It is used in the production of aminoalkylbenzodioxins, which serve as calcium antagonists.
Comparison with Similar Compounds
Ethyl 1,4-benzodioxan-2-carboxylate can be compared with similar compounds such as:
1,4-Benzodioxan-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate: Another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its specific applications in pharmaceutical synthesis and its role as an intermediate in the production of biologically active compounds .
Properties
IUPAC Name |
ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGEMWIKJMEIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963821 | |
Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4739-94-0 | |
Record name | Ethyl 1,4-benzodioxane-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004739940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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